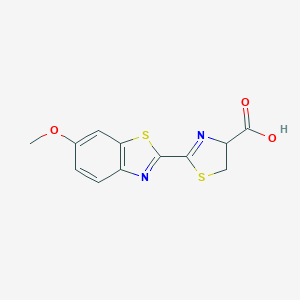
3,3'-Dipropyloxacarbocyanine iodide
Descripción general
Descripción
DiI, DiO, DiD and DiR dyes are a family of lipophilic fluorescent stains for labeling membranes. The fluorescence of these environment-sensitive dyes is greatly enhanced when incorporated into membranes or bound to lipophilic biomolecules such as proteins. They are weakly fluorescent in water but highly fluorescent and quite photostable when incorporated into membranes
Aplicaciones Científicas De Investigación
3,3’-Dipropyloxacarbocyanine Iodide: Un análisis exhaustivo de las aplicaciones de la investigación científica
Tinte para Experimentación Biológica: El yoduro de 3,3’-dipropyloxacarbocyanine actúa como un tinte multifuncional en experimentos biológicos. Ayuda a los investigadores a observar y analizar estructuras celulares, rastrear biomoléculas, evaluar funciones celulares, distinguir tipos de células, detectar biomoléculas, estudiar la patología de los tejidos y monitorear microorganismos .
Estudios de Potencial Mitocondrial Transmembrana: Este compuesto se utiliza para las mediciones de potencial transmembrana en las mitocondrias. Es un tinte fluorescente sensible al potencial que ayuda a estudiar los potenciales mitocondriales transmembrana .
Imágenes Multicromáticas y Citometría de Flujo: Los distintos colores de fluorescencia de DiOC3(3) proporcionan una herramienta conveniente para la obtención de imágenes multicromáticas y el análisis citométrico de flujo de células vivas .
Microscopía de Fluorescencia: En microscopía de fluorescencia, el yoduro de 3,3’-dipropyloxacarbocyanine se puede utilizar para etiquetar y visualizar proteínas específicas, ácidos nucleicos y otras moléculas dentro de las células y los tejidos .
Imágenes de Fluorescencia: Este compuesto también se aplica en imágenes de fluorescencia para estudiar los procesos dinámicos dentro de las células vivas .
Espectroscopía de Fluorescencia: Debido a su capacidad de absorber la luz en el espectro visible y su alto rendimiento cuántico de fluorescencia, es valioso en aplicaciones de espectroscopía de fluorescencia .
Mecanismo De Acción
Target of Action
3,3’-Dipropyloxacarbocyanine iodide, also known as DiOC3(3), is a green fluorescent lipophilic dye . Its primary target is the cell membrane . The dye has cell membrane permeability and can be used to stain cell membranes and other lipid-soluble biological structures .
Mode of Action
The compound interacts with its targets by binding to lipid components of the cell membrane . This interaction results in the staining of the cell membrane, making it visible under fluorescence microscopy .
Biochemical Pathways
It is known that the compound is used in studies involvingtransmembrane potentials , suggesting it may influence ion transport pathways across the cell membrane.
Pharmacokinetics
Given its lipophilic nature and cell membrane permeability, it can be inferred that the compound is likely to be absorbed and distributed within the lipid components of cells .
Result of Action
The primary result of the action of 3,3’-Dipropyloxacarbocyanine iodide is the fluorescent staining of cell membranes and other lipid-soluble biological structures . This allows for the visualization of these structures under fluorescence microscopy .
Análisis Bioquímico
Biochemical Properties
3,3’-Dipropyloxacarbocyanine iodide interacts with various biomolecules within the cell. It is known to be effluxed to a marked degree relative to the DiOC5-7 in the KB85 cells . This suggests that it interacts with cellular transport proteins, particularly those involved in the efflux of substances from the cell .
Cellular Effects
The primary cellular effect of 3,3’-Dipropyloxacarbocyanine iodide is its ability to stain cell membranes and other lipid-soluble biological structures . This makes it a valuable tool for visualizing these structures under a microscope .
Molecular Mechanism
The molecular mechanism of 3,3’-Dipropyloxacarbocyanine iodide primarily involves its interaction with lipid structures within the cell. As a lipophilic dye, it integrates into lipid-rich structures such as the cell membrane . This integration allows it to provide a fluorescent signal that can be detected using specific wavelengths of light .
Temporal Effects in Laboratory Settings
The temporal effects of 3,3’-Dipropyloxacarbocyanine iodide in laboratory settings are largely dependent on the specific experimental conditions. It is known that the dye is effluxed to a marked degree relative to the DiOC5-7 in the KB85 cells , suggesting that its effects may decrease over time due to this efflux process .
Transport and Distribution
3,3’-Dipropyloxacarbocyanine iodide is known to be transported across the cell membrane . Once inside the cell, it integrates into lipid-rich structures, allowing it to be distributed wherever these structures are located .
Subcellular Localization
The subcellular localization of 3,3’-Dipropyloxacarbocyanine iodide is primarily within lipid-rich structures such as the cell membrane . Its lipophilic nature allows it to integrate into these structures, providing a fluorescent signal that can be used to visualize these structures under a microscope .
Propiedades
IUPAC Name |
3-propyl-2-[3-(3-propyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N2O2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWWYHFXRJVZBL-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CCC.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


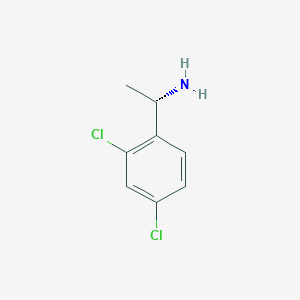
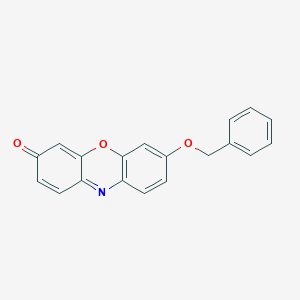

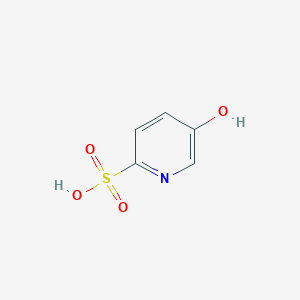
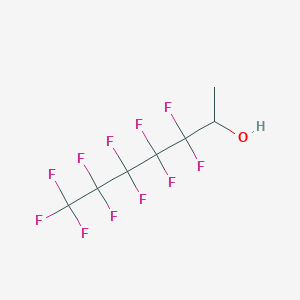
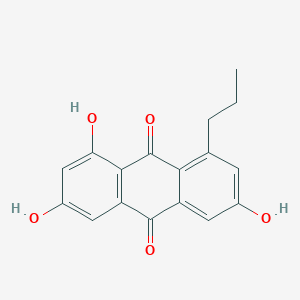

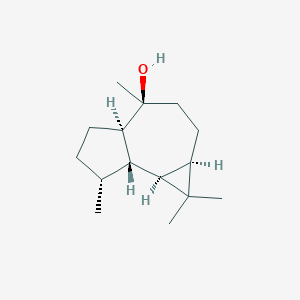

![[(3Ar,4R,6E,10E,11aR)-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B149281.png)
